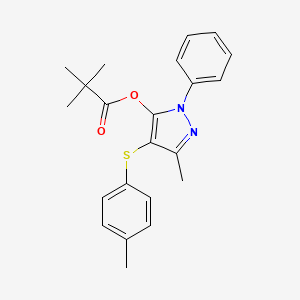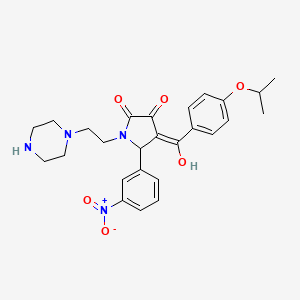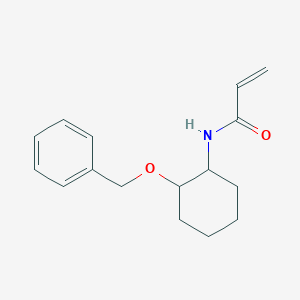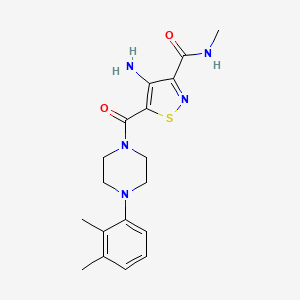![molecular formula C16H12F2N2O4S B3008860 N-(3,4-difluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide CAS No. 899955-38-5](/img/structure/B3008860.png)
N-(3,4-difluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(3,4-difluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide involves various strategies, including the use of sulfonamides, enamides, and propanamides as key intermediates. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase demonstrates the utility of sulfonamides in producing compounds with significant biochemical activity . Similarly, the use of β,β-difluoroenamides and fluoroynamides as precursors in heterocyclic synthesis highlights the importance of fluorinated enamides in constructing complex molecular architectures . The synthesis of bio-functional hybrid compounds, such as the one obtained from flurbiprofen and 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine, showcases the versatility of propanamides in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of compounds related to the target molecule often features complex arrangements with potential for intramolecular interactions. For example, the structural characterization of N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides reveals the presence of intramolecular N-H...O hydrogen bonds and varying degrees of molecular disorder . This suggests that the target molecule may also exhibit similar structural features, which could influence its reactivity and physical properties.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes a variety of reactions such as [3+2]cycloadditions, which are useful for constructing heterocyclic structures. N-(Trimethylsilylmethyl)isothioureas, for example, serve as synthetic equivalents of iminoazomethine ylids, facilitating the formation of 2-imino-oxazolidines and 2-iminothiazolidines . This indicates that the target molecule may also participate in cycloaddition reactions, potentially leading to novel heterocyclic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target molecule can be inferred from related compounds. The presence of fluorine atoms, as seen in the synthesis of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones, suggests that the target molecule may exhibit unique electrophilic reactivity due to the electron-withdrawing nature of fluorine . Additionally, the bio-functional hybrid compound obtained from flurbiprofen indicates that the target molecule may possess biological activity, which could be explored in various pharmacological contexts .
Scientific Research Applications
DPP-4 Inhibitors for Diabetes Management
Research has shown that derivatives of N-(3,4-difluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide exhibit potent DPP-4 inhibitory activity. DPP-4 inhibitors are a class of medications used in the management of type 2 diabetes. They work by prolonging the action of incretin hormones, which help to regulate blood sugar levels. For instance, a study conducted by Nitta et al. (2012) explored novel series of compounds related to this structure for their potential as DPP-4 inhibitors, highlighting the compound's role in reducing blood glucose levels in an oral glucose tolerance test (Nitta et al., 2012).
Synthesis and Antimicrobial Properties
Compounds containing the this compound moiety have been synthesized and evaluated for their antimicrobial properties. For example, research by Baranovskyi et al. (2018) involved the synthesis of arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment, leading to the discovery of compounds with notable antibacterial and antifungal activities (Baranovskyi et al., 2018).
Antioxidant and Anticancer Activity
Further studies delve into the antioxidant and anticancer activities of novel derivatives. Tumosienė et al. (2020) synthesized a series of novel derivatives exhibiting significant antioxidant activities, with some compounds showing greater efficacy than ascorbic acid. Additionally, these compounds demonstrated anticancer activity against human glioblastoma and breast cancer cell lines, highlighting their potential therapeutic applications (Tumosienė et al., 2020).
Safe Synthesis Protocols
Research also focuses on developing safe and efficient synthesis protocols for related compounds. Wong et al. (2013) reported a safe synthesis method for 1,5-disubstituted 3-amino-1H-1,2,4-triazoles from 1,3,4-oxadiazolium hexafluorophosphates, demonstrating the compound's versatility in synthetic chemistry (Wong et al., 2013).
Safety and Hazards
properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O4S/c1-9(15(21)19-10-6-7-12(17)13(18)8-10)20-16(22)11-4-2-3-5-14(11)25(20,23)24/h2-9H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMPVNULUPIQSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)F)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-2-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3008777.png)
![Methyl 2-[({[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3008780.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3008781.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B3008782.png)



![3-oxo-2-phenyl-5-propyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3008791.png)




![2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3008799.png)
![2-[8-(3-Methylbutyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]acetamide](/img/structure/B3008800.png)